1-ethynyl-N,N-dimethylcyclohexan-1-amine
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Overview
Description
1-ethynyl-N,N-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C10H17N It is a cyclohexane derivative with an ethynyl group and a dimethylamino group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethynyl-N,N-dimethylcyclohexan-1-amine can be synthesized through several synthetic routes. One common method involves the alkylation of N,N-dimethylcyclohexanamine with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-N,N-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-ethynyl-N,N-dimethylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-N,N-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the dimethylamino group can form ionic or hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-ethynyl-N,N-dimethylcyclohexan-1-amine
- 1-ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
- 1-ethynyl-4-methyl-N,N-dimethylcyclohexan-1-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring. The presence of both an ethynyl group and a dimethylamino group provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-ethynyl-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-10(11(2)3)8-6-5-7-9-10/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBKIADSMSQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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